Glucokinase Activators: Some of the abstracts describe the design and synthesis of benzamide derivatives as potential allosteric activators of human glucokinase []. These compounds hold promise for the treatment of type 2 diabetes.
CYP17 Inhibitors: One abstract mentions imidazolidin-2,1,3-disubstituted derivatives as CYP17 inhibitors []. While the specific compound you mentioned is not an imidazolidine derivative, the study highlights the potential of heterocyclic compounds in targeting specific enzymes for therapeutic purposes.
Anticancer Agents: Several abstracts focus on the synthesis and evaluation of benzoxazole/benzothiazole-based compounds as potential anticancer agents [, ]. These studies demonstrate the relevance of these chemical scaffolds in developing novel cancer therapies.
Tau Imaging PET Tracers: One abstract discusses the radiosynthesis of [18F]PM-PBB3, a tau imaging PET tracer, which contains a benzothiazole moiety []. This highlights the application of benzothiazole derivatives in developing diagnostic tools for neurological diseases.
Anti-Inflammatory Agents: Multiple abstracts explore the synthesis and characterization of N-substituted-3-chloro-2-azetidinones, some containing benzothiazole moieties, as potential anti-inflammatory agents [, ]. This indicates the potential of these compounds in treating inflammatory conditions.
mGluR5 Antagonists/Modulators: Some abstracts investigate the pharmacological properties of different mGluR5 antagonists and modulators, some of which are benzamide derivatives [, , , ]. These studies showcase the importance of understanding the mechanism of action of these compounds for their potential use in treating various neurological and psychiatric disorders.
eNOS Enhancers: One abstract describes the antiatherosclerotic effects of small-molecule compounds that enhance eNOS expression and prevent eNOS uncoupling []. This study suggests potential applications of benzamide derivatives in treating cardiovascular diseases.
HDAC Inhibitors: One abstract discusses compounds, including some benzamide derivatives, that inhibit HDAC (histone deacetylase) []. HDAC inhibitors are being investigated for their potential in treating cancer and other diseases.
Compound Description: This compound is a N-benzothiazol-2-yl benzamide derivative synthesized and evaluated as a potential allosteric activator of human glucokinase (GK). []
Relevance: This compound shares the core N-benzothiazol-2-yl benzamide structure with 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide. The key difference lies in the substitution on the benzamide ring. While the target compound has a fluorine atom at the 3rd position, this related compound possesses a phenylsulfamoyl group at the same position. This difference highlights the exploration of diverse substituents at this position for modulating GK activity. []
Compound Description: Similar to the previous compound, this molecule is also a N-benzothiazol-2-yl benzamide derivative investigated for its potential as a human GK activator. []
Relevance: This compound, like 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, belongs to the N-benzothiazol-2-yl benzamide class of compounds. This compound features a (2-chloro-4-nitrophenyl)sulfamoyl substituent at the 3rd position of the benzamide ring, contrasting with the fluorine substituent in the target compound. This difference underscores the structure-activity relationship study focused on identifying optimal substituents on the benzamide ring for GK activation. []
Compound Description: This compound represents another N-benzothiazol-2-yl benzamide derivative evaluated for its potential in activating human GK. []
Relevance: This compound shares the fundamental N-benzothiazol-2-yl benzamide scaffold with 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide. The variation lies in the presence of a benzylsulfamoyl group at the 3rd position of the benzamide ring, in contrast to the fluorine substituent in the target compound. This difference further emphasizes the investigation of diverse substituents for their impact on GK activation. []
Compound Description: This is another N-benzothiazol-2-yl benzamide derivative, designed and synthesized as a potential human GK activator. []
Relevance: This compound, alongside 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, belongs to the N-benzothiazol-2-yl benzamide family. The distinguishing feature is the butylsulfamoyl substituent at the 3rd position of the benzamide ring, unlike the fluorine atom present in the target compound. This structural modification highlights the exploration of various alkyl and aryl sulfamoyl groups at this position for enhancing GK activation. []
Compound Description: This compound is a N-benzothiazol-2-yl benzamide derivative designed and evaluated for its potential as a human GK activator. []
Relevance: Like 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, this compound shares the N-benzothiazol-2-yl benzamide core structure. The key difference lies in the methylsulfamoyl substituent at the 3rd position of the benzamide ring, compared to the fluorine atom in the target compound. This variation showcases the investigation into the impact of different alkyl and aryl sulfamoyl groups on GK activation. []
Compound Description: This molecule represents another N-benzothiazol-2-yl benzamide derivative, synthesized and evaluated as a potential activator of human GK. []
Relevance: Sharing the core N-benzothiazol-2-yl benzamide structure with 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, this compound differs by having a (2-methylphenyl)sulfamoyl substituent at the 3rd position of the benzamide ring. This difference, as opposed to the fluorine substituent in the target compound, emphasizes the systematic exploration of various substituted aryl sulfamoyl groups to optimize GK activation. []
Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative investigated for its potential in activating human GK. []
Relevance: This compound shares the same core N-benzothiazol-2-yl benzamide structure with 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide. It differs by featuring a (4-bromophenyl)sulfamoyl substituent at the 3rd position of the benzamide ring, compared to the fluorine substituent in the target compound. This distinction highlights the investigation into the effect of incorporating halogenated aryl sulfamoyl groups on the benzamide ring for modulating GK activity. []
Compound Description: This is another example of a N-benzothiazol-2-yl benzamide derivative explored for its potential as a human GK activator. []
Relevance: This compound and 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide belong to the N-benzothiazol-2-yl benzamide class. This particular compound is characterized by a (4-nitrophenyl)sulfamoyl group at the 3rd position of the benzamide ring, contrasting with the fluorine substituent in the target compound. This difference further illustrates the examination of various electron-withdrawing and electron-donating groups on the aryl sulfamoyl moiety for fine-tuning GK activation. []
Compound Description: This compound represents another N-benzothiazol-2-yl benzamide derivative assessed for its potential as a human GK activator. []
Relevance: This compound shares the same N-benzothiazol-2-yl benzamide core structure as 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide but differs in the substituent at the 3rd position of the benzamide ring. While the target compound has a fluorine atom, this related compound features a (4-methylphenyl)sulfamoyl group. This variation demonstrates the systematic exploration of various substituted aryl sulfamoyl groups, in this case with an electron-donating methyl group, for optimizing GK activation. []
Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative investigated for its potential as a human GK activator. []
Relevance: This compound, like 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, belongs to the N-benzothiazol-2-yl benzamide class. It is distinguished by the presence of a propylsulfamoyl group at the 3rd position of the benzamide ring, in contrast to the fluorine substituent in the target compound. This structural difference further highlights the study's focus on exploring various alkyl and aryl sulfamoyl groups at this position for enhancing GK activation. []
Relevance: While not directly structurally analogous to 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, this compound highlights the relevance of benzo[d]thiazole derivatives in developing imaging agents for neurological applications. The presence of the benzo[d]thiazole moiety in both compounds suggests a potential area of exploration for novel imaging agents based on the target compound's structure. []
Compound Description: This compound, labelled with fluorine-18 ([18F]PM-PBB3), was developed as a tau PET tracer to overcome the limitations of [11C]PBB3. It demonstrated improved properties for imaging tau pathologies in the human brain. []
Relevance: Although structurally distinct from 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, this compound exemplifies the continued interest and development of benzo[d]thiazole-based compounds for PET imaging in neuroscience. The presence of a fluorine atom in both compounds, albeit in different positions and with different purposes, suggests a potential avenue for exploring the target compound or its derivatives for similar imaging applications. []
-(benzo[d] oxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amine (6, series A-I) []
Compound Description: This compound emerged as a potent cytotoxic agent during the evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids as potential anticancer agents. It exhibited remarkable cytotoxicity against various cancer cell lines, including A-427 (ovarian cancer), LCLC-103H (lung cancer), RT-4 (urinary bladder cancer), and SISO (cervical cancer). []
Relevance: Although not directly structurally similar to 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, this compound highlights the broader anticancer potential of compounds containing heterocyclic moieties like benzoxazole and benzothiazole. It suggests that exploring the target compound for potential anticancer activity could be of interest, given the presence of the benzo[d]thiazole moiety in its structure. []
-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-one (26, series B-II) []
Compound Description: This compound is another potent cytotoxic agent identified during the screening of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues for anticancer activity. It exhibited potent cytotoxicity against various cancer cell lines. []
Relevance: While structurally different from 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, this compound reinforces the potential of benzothiazole-containing compounds as anticancer agents. The shared presence of the benzo[d]thiazole moiety and a fluorine atom in both compounds, albeit in different positions, suggests a potential area of investigation for anticancer properties associated with the target compound or its derivatives. []
Compound Description: Compound D is a novel, potent, and selective inhibitor of IκB kinase beta (IKKβ) that exhibits efficacy in experimental arthritis models. It selectively inhibits IKKβ kinase activity, blocks NF-κB promoter activity, and inhibits TNFα and IL-6 production. Notably, Compound D demonstrated a favorable pharmacokinetic profile, with rapid distribution to arthritic paws and the ability to decrease the expression of pro-inflammatory cytokines. []
Relevance: Despite structural differences from 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, Compound D shares the presence of a fluorine atom and a benzamide moiety. These similarities, although in different positions and contexts, might suggest exploring the target compound's potential for IKKβ inhibition or anti-inflammatory properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.